molecular formula C9H11N3 B1286498 4,6-Dimethyl-1H-benzimidazol-2-amine CAS No. 67469-39-0

4,6-Dimethyl-1H-benzimidazol-2-amine

Cat. No.: B1286498
CAS No.: 67469-39-0
M. Wt: 161.2 g/mol
InChI Key: RIBRJYQGDNOFEF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

Benzimidazole derivatives, including 4,6-Dimethyl-1H-benzimidazol-2-amine, exhibit a wide range of chemical behaviors and properties, making them subjects of interest in coordination chemistry. They are known for their ability to form complex compounds with metals, displaying varied spectroscopic, magnetic, and electrochemical properties. This versatility suggests potential for applications in material science, catalysis, and as ligands in coordination complexes (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Impact

Benzimidazole derivatives play a significant role in agriculture and medicine, acting as fungicides and showing promise in cancer chemotherapy. Their mechanism involves inhibiting microtubule assembly by binding to tubulin, highlighting their potential as tools in molecular biology and therapeutic agents. The diversity in biological activities is due to the structural flexibility and the ability to interact with biological macromolecules (Davidse, 1986).

Anticancer Potential

Recent research emphasizes the design and synthesis of benzimidazole derivatives as anticancer agents. Their activity is attributed to various mechanisms, such as DNA intercalation and inhibition of enzymes critical for cancer cell proliferation. The structural analogs of benzimidazole have been shown to possess significant anticancer properties, leading to the development of targeted therapies (Akhtar et al., 2019).

Sorption and Environmental Applications

Benzimidazole derivatives have been explored for their sorption capacities, particularly in the context of environmental cleanup and resource recovery. Studies on the microwave-assisted synthesis of functional resins that incorporate benzimidazole units have demonstrated their effectiveness in sorbing heavy metals from aqueous solutions, pointing to applications in waste treatment and environmental remediation (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Catalysis

The application of benzimidazole derivatives extends into catalysis, particularly in recyclable copper catalyst systems for C-N bond-forming reactions. These catalysts are vital for synthesizing a wide range of organic compounds, including pharmaceuticals and polymers, showcasing the importance of benzimidazole derivatives in green chemistry and sustainable industrial processes (Kantam et al., 2013).

Future Directions

Benzimidazole compounds have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This has led to the production of many commercially available anticancer drugs based on the benzimidazole skeleton . Therefore, there is a great interest in the development of new drugs based on the benzimidazole moiety .

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can affect various metabolic pathways. For example, benzimidazole derivatives, including this compound, have shown inhibitory effects on enzymes involved in DNA synthesis and repair . This interaction can lead to the disruption of cellular processes and has potential therapeutic applications in treating diseases such as cancer.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can alter gene expression, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell death. The inhibition of enzyme activity and alteration of gene expression are key mechanisms through which this compound exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound can result in sustained inhibition of cellular processes and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. The ability of this compound to reach its target sites is crucial for its effectiveness as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and increase its efficacy in modulating cellular processes.

Properties

IUPAC Name

4,6-dimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBRJYQGDNOFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597423
Record name 4,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-39-0
Record name 4,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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